REACTION_SMILES
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[Br:6][c:7]1[c:8]([CH3:16])[cH:9][c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15]1.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH:17]([CH3:18])([CH3:19])[S:20][S:21][CH2:22][CH2:23][CH3:24].[ClH:25].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[Na+:32].[OH-:31]>>[c:7]1([S:20][CH:17]([CH3:18])[CH3:19])[c:8]([CH3:16])[cH:9][c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)ccc1Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCSSC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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Cc1cc(C(=O)O)ccc1SC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |